molecular formula C5H14N4 B135158 2-Amino-1,1-diethylguanidine CAS No. 125730-13-4

2-Amino-1,1-diethylguanidine

Cat. No.: B135158
CAS No.: 125730-13-4
M. Wt: 130.19 g/mol
InChI Key: AARBMNQXUYLDRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-1,1-diethylguanidine is a substituted guanidine derivative characterized by a guanidine core (a nitrogen-rich planar structure with three amine groups) modified with two ethyl groups at the 1,1-positions and an amino group at the 2-position. Guanidines are known for their strong basicity due to resonance stabilization of the protonated form, which enhances their capacity for hydrogen bonding and interaction with biological targets .

Properties

CAS No.

125730-13-4

Molecular Formula

C5H14N4

Molecular Weight

130.19 g/mol

IUPAC Name

2-amino-1,1-diethylguanidine

InChI

InChI=1S/C5H14N4/c1-3-9(4-2)5(6)8-7/h3-4,7H2,1-2H3,(H2,6,8)

InChI Key

AARBMNQXUYLDRC-UHFFFAOYSA-N

SMILES

CCN(CC)C(=NN)N

Isomeric SMILES

CCN(CC)/C(=N\N)/N

Canonical SMILES

CCN(CC)C(=NN)N

Synonyms

Hydrazinecarboximidamide, N,N-diethyl- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural features and properties of 2-Amino-1,1-diethylguanidine with selected analogues:

Compound Substituents Molecular Weight (g/mol) Key Properties Applications
2-Amino-1,1-diethylguanidine 1,1-diethyl, 2-amino ~159.2 (estimated) High basicity, lipophilicity from ethyl groups Potential enzyme inhibition, intermediates
2-Amino-1-methylguanidine 1-methyl, 2-amino ~102.1 (estimated) Moderate basicity, lower lipophilicity Explosive precursors, nitration studies
Aminoguanidine nitrate Nitrate salt of aminoguanidine 136.1 Oxidizing agent, stable crystalline form Rocket propellants, antimicrobial uses
2-(4-Chloro-2-methylphenyl)-1-(diaminomethylidene)guanidine Aryl-substituted guanidine 255.7 (CAS 79868-83-0) Enhanced steric bulk, potential bioactivity Agricultural or pharmaceutical research

Key Observations :

  • Substituent Effects : Alkyl groups (e.g., ethyl or methyl) increase lipophilicity and may enhance membrane permeability, while aryl groups (e.g., chlorophenyl) introduce steric bulk and electronic effects that modulate receptor binding .
  • Basicity : All guanidine derivatives exhibit strong basicity (pKa ~12–13), but substituents like nitro groups (e.g., in nitrated derivatives) can alter reactivity and stability .

Comparison with Thiadiazole Derivatives

  • Bioisosterism : Thiadiazoles act as bioisosteres for pyrimidine or benzene rings, enhancing metabolic stability and target affinity, whereas guanidines prioritize charge-mediated interactions .
  • Mechanistic Diversity : Thiadiazoles often inhibit enzymes like pteridine reductase in parasites, while guanidines may disrupt proton gradients or nucleic acid synthesis .

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